molecular formula C47H83NO4 B14259081 1H-Isoindole-1,3(2H)-dione, 2-[2,3-bis(octadecyloxy)propyl]- CAS No. 396727-90-5

1H-Isoindole-1,3(2H)-dione, 2-[2,3-bis(octadecyloxy)propyl]-

Cat. No.: B14259081
CAS No.: 396727-90-5
M. Wt: 726.2 g/mol
InChI Key: QQVIWFIVPWBKEA-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-[2,3-bis(octadecyloxy)propyl]- is a complex organic compound that belongs to the class of isoindoles. Isoindoles are nitrogen-containing heterocyclic compounds that are structurally related to indoles. This particular compound is characterized by the presence of long octadecyloxy chains, which impart unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[2,3-bis(octadecyloxy)propyl]- typically involves multi-step organic reactions. One common method involves the reaction of a nitrile with an electrophilic carbene to form a nitrile ylide intermediate. This intermediate undergoes a series of cyclization reactions to form the isoindole core . The reaction conditions often require the use of rhodium catalysts and specific temperature and pressure conditions to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-[2,3-bis(octadecyloxy)propyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various isoindole derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[2,3-bis(octadecyloxy)propyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2-[2,3-bis(octadecyloxy)propyl]- is unique due to its long octadecyloxy chains, which impart distinct physical and chemical properties. These properties make it suitable for specific applications in materials science and medicinal chemistry, setting it apart from other isoindole derivatives .

Properties

CAS No.

396727-90-5

Molecular Formula

C47H83NO4

Molecular Weight

726.2 g/mol

IUPAC Name

2-(2,3-dioctadecoxypropyl)isoindole-1,3-dione

InChI

InChI=1S/C47H83NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-51-42-43(41-48-46(49)44-37-33-34-38-45(44)47(48)50)52-40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,37-38,43H,3-32,35-36,39-42H2,1-2H3

InChI Key

QQVIWFIVPWBKEA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(CN1C(=O)C2=CC=CC=C2C1=O)OCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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